Hexa-2,4-diyn-1-OL
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Overview
Description
Hexa-2,4-diyn-1-OL is an organic compound with the molecular formula C₆H₆O It is a member of the diynes family, characterized by the presence of two triple bonds in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexa-2,4-diyn-1-OL can be synthesized through several methods. One common approach involves the reaction of diacetylene with formaldehyde in the presence of a silver catalyst. This reaction is typically carried out in a polar solvent at temperatures ranging from 0 to 150°C and pressures from 0.01 to 10 bar . Another method involves the homocoupling of terminal alkynes using catalytic copper(II) and a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of catalyst, solvent, and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hexa-2,4-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like nickel peroxide in benzene.
Substitution: It reacts with halogeno-acetylenes in the presence of copper(I) derivatives.
Cyclization: It can participate in domino reactions with 1,3-dicarbonyl compounds to form aryl/heteroaryl-fused benzofurans and indoles.
Common Reagents and Conditions
Oxidation: Nickel peroxide in benzene.
Substitution: Copper(I) derivatives and halogeno-acetylenes in pyridine at 35–50°C.
Cyclization: 1,3-dicarbonyl compounds under inert atmosphere using freshly distilled anhydrous solvents.
Major Products Formed
Oxidation: Terminal acetylenes like penta-1,3-diyne.
Substitution: Diynols such as 5-phenylpenta-2,4-diyn-1-ol.
Cyclization: Aryl/heteroaryl-fused benzofurans and indoles.
Scientific Research Applications
Hexa-2,4-diyn-1-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of Hexa-2,4-diyn-1-OL involves its ability to participate in various chemical reactions due to the presence of triple bonds. These reactions can lead to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Hexa-2,4-diyn-1-OL can be compared with other similar compounds such as:
2,4-Hexadien-1-ol: This compound has a similar structure but contains double bonds instead of triple bonds.
Hexa-2,4-diyn-1-ylbenzene: This compound has a benzene ring attached to the diyn-1-ol structure.
Uniqueness
This compound is unique due to its specific arrangement of triple bonds, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
3876-62-8 |
---|---|
Molecular Formula |
C6H6O |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
hexa-2,4-diyn-1-ol |
InChI |
InChI=1S/C6H6O/c1-2-3-4-5-6-7/h7H,6H2,1H3 |
InChI Key |
OVNDGPBXVBJISI-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC#CCO |
Origin of Product |
United States |
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